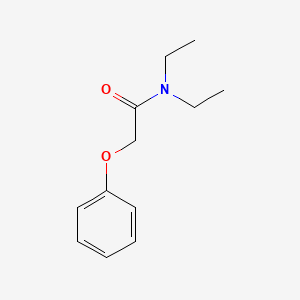

N,N-Diethyl-2-phenoxyacetamide

Description

Structure

3D Structure

Properties

CAS No. |

3613-97-6 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

N,N-diethyl-2-phenoxyacetamide |

InChI |

InChI=1S/C12H17NO2/c1-3-13(4-2)12(14)10-15-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |

InChI Key |

CAKRCYBQYAFXDI-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)COC1=CC=CC=C1 |

Canonical SMILES |

CCN(CC)C(=O)COC1=CC=CC=C1 |

Other CAS No. |

3613-97-6 |

Synonyms |

phenoxyacetic N,N-diethylamide |

Origin of Product |

United States |

Contextualization Within Phenoxyacetamide Class Chemistry

The phenoxyacetamide moiety is a key structural motif found in a diverse range of biologically active compounds. frontiersin.orgnih.gov This scaffold, characterized by a phenyl ring linked to an acetamide (B32628) group through an ether bond, serves as a versatile platform for chemical modification. evitachem.comnih.gov The broader class of phenoxyacetamides has been the subject of extensive research, leading to the development of compounds with a wide array of applications. frontiersin.orgmdpi.com

The reactivity of the phenoxyacetamide core allows for the introduction of various substituents on both the phenyl ring and the acetamide nitrogen. These modifications can significantly influence the compound's physicochemical properties and biological activity. For instance, the nature and position of substituents on the aromatic ring can alter electron density, lipophilicity, and steric hindrance, thereby affecting how the molecule interacts with biological targets. mdpi.com Similarly, substitutions on the amide nitrogen, such as the diethyl groups in N,N-Diethyl-2-phenoxyacetamide, can impact solubility, metabolic stability, and receptor binding affinity.

The synthesis of phenoxyacetamide derivatives is often achieved through the reaction of a substituted phenol (B47542) with a haloacetamide, or by reacting a phenoxyacetic acid with an appropriate amine. prepchem.comwmich.edu These synthetic routes offer a straightforward means to generate a library of analogues for structure-activity relationship (SAR) studies. In recent years, more advanced synthetic methodologies, including transition-metal-catalyzed C-H activation, have been employed to create more complex phenoxyacetamide-based structures. pku.edu.cnccspublishing.org.cn This highlights the ongoing importance of the phenoxyacetamide scaffold in the design and discovery of novel chemical entities.

Overview of Foundational Research and Historical Context

The initial exploration of N,N-Diethyl-2-phenoxyacetamide and its analogues was rooted in the broader investigation of phenoxyacetic acid derivatives. Early research, dating back to the mid-20th century, focused on the synthesis and characterization of these compounds. wmich.edupherobase.com One of the earliest documented syntheses of this compound was reported in 1943. pherobase.com

Foundational studies often centered on the fundamental chemical reactions and physical properties of these molecules. The primary method for synthesizing this compound involved the reaction of phenoxyacetyl chloride with diethylamine (B46881). wmich.edu Researchers in this era laid the groundwork for understanding the structure and reactivity of this class of compounds, which would become crucial for later, more targeted research endeavors.

While early investigations were primarily chemical in nature, they set the stage for the exploration of the biological activities of phenoxyacetamides. The structural similarities to naturally occurring and synthetic bioactive molecules prompted further investigation into their potential applications.

Current Research Landscape and Emerging Areas of Investigation

Established Synthetic Routes and Reaction Mechanisms

The construction of this compound is predominantly achieved via two reliable pathways: nucleophilic substitution to form the phenoxy-ether bond, and amidation reactions starting from derivatives of phenoxyacetic acid.

A primary and widely utilized route for synthesizing this compound and its analogues is through a nucleophilic substitution reaction, often a variant of the Williamson ether synthesis. mdpi.com This method involves the reaction of a phenoxide ion with an activated acetyl group bearing the N,N-diethylamide moiety. The key reaction is the attack of the nucleophilic phenolic oxygen on an electrophilic carbon.

A common implementation involves the reaction of phenol (B47542) with N,N-diethyl-2-chloroacetamide. The phenolic oxygen, acting as a nucleophile, displaces the chloride leaving group from the chloroacetamide substrate.

For the nucleophilic substitution to proceed efficiently, the phenol must be converted into its more nucleophilic conjugate base, the phenoxide ion. Phenol itself is a weak nucleophile due to the lone pair electrons on the oxygen atom being delocalized into the aromatic ring. Activation is achieved by deprotonating the hydroxyl group with a suitable base. This deprotonation generates the phenoxide anion, a significantly more potent nucleophile, which readily attacks the electrophilic carbon atom of the N,N-diethyl-2-chloroacetamide. The reaction is typically conducted in a polar aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, which can solvate the cation of the base without deactivating the nucleophile.

The role of the base in this synthetic approach is twofold and critical for the reaction's success.

Deprotonation of Phenol : The primary function of the base is to deprotonate the phenol, thereby activating it for the nucleophilic attack as described above. The choice of base is important; its strength must be sufficient to deprotonate phenol (pKa ~10) but should not promote undesirable side reactions. Common bases for this purpose include potassium carbonate (K₂CO₃) and triethylamine.

Byproduct Scavenging : In the reaction between the phenoxide and N,N-diethyl-2-chloroacetamide, hydrochloric acid (HCl) is generated as a byproduct. The base present in the reaction mixture neutralizes this acid as it forms. This scavenging is crucial because the presence of acid would protonate the phenoxide ion, converting it back to the less reactive phenol and halting the reaction. Maintaining a basic or neutral pH throughout the process ensures a sustained concentration of the active nucleophile, driving the reaction toward completion and maximizing the yield of the desired ether.

Table 1: Representative Conditions for Nucleophilic Substitution Synthesis

| Reactants | Base | Solvent | Temperature | Yield | Reference |

| Substituted Phenol, 2-Chloroacetamide | Basic Conditions | Not Specified | Not Specified | High | mdpi.com |

| 4-(2-aminoethyl)phenol, N,N-Diethylchloroacetamide | Triethylamine or K₂CO₃ | Dichloromethane or Tetrahydrofuran | 50–70°C | ≥85% |

Note: The data in this table is based on the synthesis of analogous phenoxyacetamides, illustrating the general conditions applicable to this compound.

An alternative strategy for forming this compound involves creating the amide bond as the final key step. This approach starts with phenoxyacetic acid or its derivatives and couples it with diethylamine (B46881). The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable without activation, as it results in an acid-base reaction forming a stable salt. Therefore, the carboxylic acid is typically activated, or a more reactive derivative is used.

One effective method is the amination of an ester of phenoxyacetic acid, such as ethyl-2-phenoxyacetate. In this process, the ester reacts with diethylamine to form this compound and ethanol (B145695) as a byproduct. This reaction, also known as aminolysis, typically requires heating to proceed at a practical rate.

A patented method describes the synthesis of the analogous N,N-dimethyl-2-phenoxyacetamide by reacting ethyl-2-phenoxyacetate with dimethylamine (B145610) carbamate (B1207046) (DM-CARB). google.comgoogle.com The reaction involves heating the mixture to reflux for an extended period, followed by distillation to purify the product, achieving a high yield of 96.9%. google.com This methodology is directly translatable to the synthesis of the N,N-diethyl analogue by substituting diethylamine or its carbamate salt. google.com

Table 2: Ester Amination for Synthesis of an Analogous Phenoxyacetamide

| Ester Substrate | Amine Source | Conditions | Product | Yield | Reference |

| Ethyl-2-phenoxyacetate | DM-CARB | Reflux under nitrogen, 18 hours | N,N-Dimethyl-2-phenoxyacetamide | 96.9% | google.com |

Note: DM-CARB is the dimethylamine carbamate salt. The synthesis shown is for the N,N-dimethyl analogue, but the principle applies to the N,N-diethyl target compound.

A more specialized and highly efficient method for amide synthesis involves the use of amine carbamic acid salts. google.com These salts, such as the one formed from the reaction of diethylamine and carbon dioxide, serve as active dialkylamine carriers. google.com They can react directly with carboxylic acid derivatives like esters to form amides.

This approach offers advantages as the carbamic acid salt can function as both the amine source and a polar solvent for the reaction. google.com The synthesis of N,N-dimethyl-2-phenoxyacetamide from ethyl-2-phenoxyacetate using dimethylamine carbamate (DM-CARB) exemplifies this process. google.com The reaction is heated to reflux, and after removing volatile components, the final product is isolated by distillation in high yield. google.com The use of diethylamine carbamate would similarly yield this compound, making this a viable and efficient synthetic route. google.com

Amidation Reactions utilizing Carboxylic Acid Derivatives

Ester Amination Methods

Modern Synthetic Strategies and Process Optimization

The synthesis of this compound traditionally involves a two-step process: the Williamson ether synthesis to form a phenoxyacetic acid intermediate, followed by amidation. However, modern methodologies have introduced significant refinements to this pathway.

Catalytic Synthesis Methodologies

Catalysis is central to the modern synthesis of this compound, offering increased reaction rates, higher yields, and milder conditions.

Phase-Transfer Catalysis (PTC): The initial O-alkylation of phenol with an alkyl haloacetate is a classic S(_N)2 reaction that benefits immensely from phase-transfer catalysis. crdeepjournal.orgnumberanalytics.commasterorganicchemistry.com PTC facilitates the transfer of the phenoxide anion from an aqueous or solid phase to an organic phase where it reacts with the haloacetate. crdeepjournal.org This technique avoids the need for strong, hazardous bases like sodium hydride and can be performed using milder bases such as potassium carbonate. researchgate.net Catalysts like quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or phosphonium (B103445) salts are effective for this purpose. crdeepjournal.org The use of ultrasound irradiation in conjunction with a multi-site phase-transfer catalyst has been shown to significantly enhance the reaction rate for the synthesis of related phenoxy diacetates. researchgate.net

Rhodium-Catalyzed C-H Functionalization: A more advanced and atom-economical approach involves the direct functionalization of C-H bonds. Rhodium(III)-catalyzed C-H activation of N-phenoxyacetamide substrates has emerged as a powerful tool for creating complex molecules. zhaojgroup.comacs.orgrsc.orgnih.gov This method uses the N-phenoxyacetamide's own directing group to guide the catalyst to a specific C-H bond on the aromatic ring, allowing for the introduction of new functional groups. acs.orgrsc.org For instance, rhodium(III)-catalyzed annulation reactions with alkynes or aldehydes can produce diverse heterocyclic structures from N-phenoxyacetamide precursors under redox-neutral conditions. zhaojgroup.comacs.orgnih.govacs.org While these methods are primarily used to create derivatives, the principles demonstrate the cutting edge of catalytic strategies applicable to this class of compounds.

Table 1: Comparison of Catalytic Methodologies

| Methodology | Catalyst Example | Key Advantages | Typical Reaction Step |

| Phase-Transfer Catalysis (PTC) | Tetrabutylammonium Bromide (TBAB) | Milder conditions, improved yields, use of safer bases, industrial applicability. crdeepjournal.org | O-alkylation of phenol. |

| Rhodium Catalysis | [Cp*RhCl₂]₂ | High atom economy, high selectivity, direct C-H bond functionalization, synthesis of complex derivatives. zhaojgroup.comacs.orgnih.gov | Annulation/Coupling reactions on the phenoxy ring. |

| Heterogeneous Catalysis | Alumina, Silica | Catalyst reusability, simplified work-up, potential for flow chemistry. rsc.orgwhiterose.ac.uk | Direct amidation of phenoxyacetic acid. |

Continuous Flow Synthesis Techniques

Continuous flow chemistry is revolutionizing chemical manufacturing by moving from traditional batch reactors to continuous, streamlined processes. This technology is particularly advantageous for the synthesis of this compound due to its enhanced control over reaction parameters.

Flow chemistry offers superior heat and mass transfer, which is crucial for managing exothermic reactions and improving consistency. researchgate.netpharmafeatures.com The synthesis can be set up in a multi-step sequence where the crude product of the first reaction is directly fed into the next reactor. For example, the O-alkylation of phenol could occur in a first packed-bed or coil reactor, followed by an in-line purification or solvent swap, and then direct amidation in a second reactor. researchgate.netrsc.org This approach minimizes manual handling, reduces reaction times from hours to minutes, and allows for safer operation at elevated temperatures and pressures. nih.govnih.gov The use of solid-supported catalysts or reagents is particularly well-suited for flow systems, enabling easy separation and purification. rsc.org

Scalability Considerations in Industrial Syntheses

Scaling a synthesis from the laboratory to an industrial plant presents numerous challenges, including process safety, cost-effectiveness, and reproducibility. pharmafeatures.com

Process Optimization: For the industrial production of this compound, the classical Williamson ether synthesis followed by amidation remains a common route. wmich.edubeilstein-journals.org Key considerations include the choice of solvent, which must be both effective and environmentally acceptable, and the base, which should be inexpensive and easy to handle. numberanalytics.com

Catalyst Selection: The choice of catalyst is critical. In a large-scale PTC process, the catalyst must be robust, efficient at low loadings, and ideally recyclable to minimize cost and waste. crdeepjournal.org

Reaction Technology: Continuous flow processes are increasingly considered for industrial scale-up due to their inherent safety benefits (small reaction volumes at any given time) and consistent product quality. pharmafeatures.com They can overcome issues like heat transfer limitations that plague large batch reactors. pharmafeatures.com

Impurity Profile: Side reactions, such as the dialkylation of the phenol or the formation of byproducts from the amidation step, must be minimized. The impurity profile is a critical quality attribute that is closely monitored. pharmafeatures.com

Synthesis of Structurally Modified this compound Derivatives

The core structure of this compound allows for extensive modification at several positions, leading to a wide array of derivatives with potentially new properties.

Strategies for Phenoxy Moiety Substitution

Modifying the phenoxy ring is typically achieved by starting with a substituted phenol. The Williamson ether synthesis is robust enough to accommodate a wide variety of functional groups on the phenol ring.

The general synthetic pathway involves reacting a substituted phenol with an N,N-diethyl-2-haloacetamide in the presence of a base. wmich.edu This allows for the introduction of substituents such as alkyl, halogen, or alkoxy groups onto the aromatic ring. Advanced rhodium-catalyzed C-H activation methods also offer a direct route to functionalize the phenoxy ring of a pre-formed N-phenoxyacetamide, enabling the synthesis of complex derivatives that are not accessible through traditional methods. rsc.orgnih.gov

Table 2: Examples of Phenoxy Moiety Substituted Derivatives

| Substituent on Phenoxy Ring | Starting Phenol | Synthetic Method |

| 4-Chloro | 4-Chlorophenol | Williamson Ether Synthesis |

| 2-Methyl | o-Cresol (2-Methylphenol) | Williamson Ether Synthesis |

| 4-Methoxy | 4-Methoxyphenol | Williamson Ether Synthesis |

| 2,4-Dichloro | 2,4-Dichlorophenol | Williamson Ether Synthesis wmich.edu |

| 4-(phenylazo) | 4-(phenylazo)phenol | Phase-Transfer Catalysis revmaterialeplastice.ro |

Modifications on the Acetamide (B32628) Nitrogen and Alkyl Chains

The N,N-diethyl groups on the acetamide can be readily varied to produce a library of analogous compounds. This is most commonly achieved by reacting 2-phenoxyacetyl chloride (or another activated form of phenoxyacetic acid) with a different primary or secondary amine. wmich.eduresearchgate.net

For example, reacting 2-phenoxyacetyl chloride with ammonia (B1221849) would yield the primary amide (2-phenoxyacetamide), while using N-ethyl amine would produce N-ethyl-2-phenoxyacetamide. wmich.edu This modular approach allows for the synthesis of derivatives with a wide range of N-alkyl, N-aryl, or cyclic amine moieties. Furthermore, N-alkylation of a primary phenoxyacetamide can be accomplished using a strong base to deprotonate the amide nitrogen, followed by reaction with an alkyl halide, although this method can sometimes lead to mixtures of mono- and di-alkylated products. stackexchange.com

Table 3: Examples of N-Substituted Derivatives from 2-Phenoxyacetyl Chloride

| Amine Reactant | Resulting Amide Product |

| Diethylamine | This compound |

| Ethylamine | N-Ethyl-2-phenoxyacetamide wmich.edu |

| Benzylamine | N-Benzyl-2-phenoxyacetamide |

| Morpholine | 4-(2-Phenoxyacetyl)morpholine |

| Pyrrolidine | 1-(2-Phenoxyacetyl)pyrrolidine |

Incorporation of Heterocyclic Systems

The integration of heterocyclic moieties into the core structure of this compound represents a significant strategy in medicinal chemistry. This approach aims to create hybrid molecules that combine the established pharmacophore of phenoxyacetamide with the diverse biological activities associated with various heterocyclic systems. nih.gov Heterocycles such as thiazole (B1198619), quinoline (B57606), pyrazole (B372694), and indole (B1671886) are known to be present in numerous clinically approved drugs and are recognized for a wide spectrum of pharmacological properties. nih.govnih.govmdpi.com Synthetic strategies generally involve either the construction of a heterocyclic ring onto the phenoxyacetamide framework or the coupling of a pre-synthesized heterocycle with a phenoxyacetamide precursor.

One prominent methodology involves the synthesis of N-arylacetamide units that are subsequently linked to biologically active heterocyclic cores. nih.gov For instance, research has focused on incorporating the N-arylacetamide backbone into thiazole to generate novel bis-thiazole derivatives. nih.gov Thiazole-based scaffolds are particularly attractive in synthetic medicinal chemistry due to their relative ease of chemical manipulation and structural optimization. nih.gov

A direct example of this approach is the synthesis of N-(5-(3,5-dinitrophenyl)thiazol-2-yl)-2-phenoxyacetamide derivatives. In this multi-step synthesis, a key intermediate, 2-amino-5-(3,5-dinitrophenyl)thiazole, is first prepared. This is then reacted with a substituted 2-phenoxyacetyl chloride to yield the final target compound, effectively linking the phenoxyacetamide group to the thiazole ring via an amide bond. nyxxb.cn

Another advanced synthetic route involves creating complex derivatives where the N,N-diethylacetamide group is attached to a larger heterocyclic framework that incorporates a phenoxy or phenyl group. An example is the synthesis of N,N-diethyl-5-phenyl-1-(quinolin-2-yl)-1H-pyrazole-4-carboxamide. globalresearchonline.net This molecule features a pyrazole ring substituted with a quinoline ring, a phenyl group, and the N,N-diethylcarboxamide functional group, demonstrating the potential for creating highly complex structures centered around core heterocyclic systems. globalresearchonline.net

Furthermore, the phenoxyacetamide scaffold itself can serve as a precursor for the construction of new heterocyclic rings. In one such strategy, N-phenoxyacetamide reacts with trifluoromethyl (CF3)-ynone under controlled conditions to selectively produce either CF3-substituted chromenes or benzofurans. researchgate.net This transformation highlights the versatility of the phenoxyacetamide structure in formal annulation reactions to build fused heterocyclic systems. researchgate.net

The following tables summarize research findings on the incorporation of heterocyclic systems into phenoxyacetamide-related structures.

Table 1: Synthesis of Thiazole-Containing Phenoxyacetamide Derivatives

| Compound Class | Heterocyclic System | Synthetic Approach | Key Reagents | Reference |

|---|---|---|---|---|

| N-(thiazol-2-yl)-2-phenoxyacetamides | Thiazole | Coupling of 2-aminothiazole (B372263) derivative with 2-phenoxyacetyl chloride | Substituted 2-phenoxyacetyl chloride, 2-amino-5-(3,5-dinitrophenyl)thiazole | nyxxb.cn |

Table 2: Synthesis of Complex Heterocyclic Carboxamides

| Compound Name | Heterocyclic Systems | Synthetic Approach | Starting Materials (Implicit) | Reference |

|---|

Table 3: Phenoxyacetamide as a Precursor for Heterocycle Synthesis

| Starting Material | Resulting Heterocycle | Synthetic Transformation | Key Conditions/Reagents | Reference |

|---|---|---|---|---|

| N-phenoxyacetamide | CF3-Chromene | Aza-Michael addition-initiated globalresearchonline.netglobalresearchonline.net-σ rearrangement | CF3-ynone, CsOAc, DMSO | researchgate.net |

These synthetic advancements underscore the chemical tractability of the this compound scaffold and its derivatives for creating novel molecules with integrated heterocyclic systems. The ability to append or construct a wide variety of heterocycles opens avenues for further investigation into the properties of these complex molecules. numberanalytics.commdpi.com

Oxidation Reactions

The oxidation of this compound has been a subject of significant research, primarily in the context of transition-metal-catalyzed C-H activation reactions. In these transformations, the acetamide group often acts as a directing group, guiding the catalyst to a specific C-H bond, and the N-O bond of the phenoxyacetamide can function as an internal oxidant. This approach avoids the need for external oxidants, leading to more atom-economical and environmentally benign processes.

Regioselectivity and Mechanistic Pathways

Rhodium-catalyzed reactions of N-phenoxyacetamides have demonstrated high regioselectivity, predominantly favoring functionalization at the ortho C-H bond of the phenoxy ring. libretexts.org The reaction mechanism typically involves the coordination of the rhodium catalyst to the amide oxygen, followed by the cleavage of the ortho C-H bond to form a five-membered rhodacycle intermediate. libretexts.orgecochem.com.co This intermediate is key to the subsequent steps of the reaction.

The mechanistic pathway can then diverge depending on the coupling partner. For instance, in reactions with alkynes, a proposed Rh(III)/Rh(V) catalytic cycle involves the insertion of the alkyne into the Rh-C bond, followed by reductive elimination to form the product and regenerate the Rh(III) catalyst. imperial.ac.ukeuropa.eu Alternatively, a Rh(III)/Rh(I) pathway has also been proposed, which involves β-hydride elimination and reductive elimination steps. libretexts.org The choice of solvent and reaction conditions can influence which pathway is favored. imperial.ac.uk

In reactions with α,β-unsaturated aldehydes, a [4+3] annulation occurs, leading to the formation of seven-membered rings. vulcanchem.commobt3ath.commasterorganicchemistry.com The proposed mechanism involves the formation of a rhodacycle, followed by insertion of the alkene and intramolecular nucleophilic attack. vulcanchem.commasterorganicchemistry.com

Identification of Oxidative Products

The oxidative C-H functionalization of this compound and its derivatives has been utilized to synthesize a variety of heterocyclic compounds. The specific products are determined by the reaction partner.

| Coupling Partner | Oxidative Product | Reaction Type | Catalyst System | Reference(s) |

| Alkynes | Dihydrobenzofurans | [3+2] Annulation | [CpRhCl2]2/AgSbF6 | |

| α,β-Unsaturated Aldehydes | 1,2-Oxazepines | [4+3] Annulation | [CpRhCl2]2/Ag2CO3 | vulcanchem.commobt3ath.commasterorganicchemistry.com |

| Cyclopropenes | 2H-Chromenes | Transannulation | [CpRhCl2]2/NaOAc | masterorganicchemistry.com |

| Methyleneoxetanones | 2H-Chromene-3-carboxylic acids | [3+3] Annulation | [CpRhCl2]2/AgOAc | ecochem.com.comdpi.comresearchgate.net |

| Propiolates | Benzofuran-2(3H)-ones | [3+2] Annulation | [Cp*RhCl2]2/NaOAc | tcichemicals.com |

These reactions showcase the utility of this compound as a precursor for constructing complex molecular scaffolds through oxidative transformations.

Reduction Reactions

Detailed studies specifically focusing on the reduction of this compound are not extensively documented in publicly available scientific literature. However, general methodologies for the reduction of tertiary amides can be considered to predict potential reaction pathways and products.

Substrate Specificity and Catalytic Systems

The reduction of tertiary amides typically requires strong reducing agents due to the resonance stability of the amide bond. Common reagents and catalytic systems for amide reduction include:

Lithium Aluminum Hydride (LiAlH4): A powerful, non-selective reducing agent capable of reducing amides to the corresponding amines.

Borane (BH3): Often used as a complex with THF (BH3·THF), it can also reduce amides to amines.

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as ruthenium or rhodium complexes. rsc.org The conditions (pressure, temperature, and catalyst) can be tuned to achieve the desired reduction.

While one study mentions the reduction of this compound, specific details regarding the catalytic system and substrate specificity are not provided. Another study on the reduction of tertiary benzamides suggests that certain catalytic systems can achieve this transformation. mobt3ath.com

Characterization of Reduced Species

The expected product from the complete reduction of the amide functionality in this compound would be N,N-Diethyl-2-phenoxyethan-1-amine .

The characterization of this reduced species would typically involve standard spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would show the disappearance of the carbonyl signal and the appearance of new signals corresponding to the methylene (B1212753) group adjacent to the nitrogen. 13C NMR would confirm the absence of the carbonyl carbon and the presence of a new aliphatic carbon signal.

Infrared (IR) Spectroscopy: The characteristic C=O stretching vibration of the amide (around 1650 cm-1) would be absent in the IR spectrum of the product.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the reduced amine.

Without specific experimental data, the precise spectroscopic details remain predictive.

Substitution Reactions

Specific research on substitution reactions occurring on the pre-formed this compound molecule is not widely reported. The potential for substitution reactions would exist at several positions within the molecule, including the aromatic ring and potentially at the alpha-carbon to the carbonyl group.

Electrophilic aromatic substitution on the phenoxy ring is a plausible transformation. The phenoxy group is an ortho, para-directing group, meaning that incoming electrophiles would preferentially add to these positions. The presence of the acetamide group might influence the reactivity.

Nucleophilic substitution reactions are less likely on the aromatic ring unless it is activated by strong electron-withdrawing groups. libretexts.org The synthesis of this compound and its derivatives often involves a nucleophilic substitution reaction where a phenoxide attacks a haloacetamide.

Due to the lack of specific studies, a detailed analysis of substrate specificity, catalytic systems, and characterization of substitution products for this compound cannot be provided at this time.

Nucleophilic Substitution Pathways

The fundamental structure of this compound is commonly assembled through nucleophilic substitution reactions. A primary synthetic route involves the reaction of a phenol with an N,N-diethyl-substituted haloacetamide, such as N,N-diethyl-2-chloroacetamide. In this process, the phenoxide ion, generated by treating a phenol with a base, acts as a nucleophile and displaces the halide from the acetamide reagent. This reaction, a variation of the Williamson ether synthesis, establishes the core phenoxy-acetamide linkage.

The reaction is typically carried out in a polar aprotic solvent with a suitable base to deprotonate the phenol and neutralize the resulting acid byproduct.

| Reactants | Base | Solvent | Product | Reaction Type |

| Phenol, N,N-Diethyl-2-chloroacetamide | K₂CO₃, NaH | DMF, Acetonitrile | This compound | Nucleophilic Substitution (SN2) |

An alternative pathway involves the reaction of a pre-formed phenoxyacetic acid with a chlorinating agent (e.g., thionyl chloride) to generate the phenoxyacetyl chloride. This highly reactive acid chloride is then treated with diethylamine. The nitrogen atom of the diethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride and displacing the chloride ion to form the final amide product in a nucleophilic acyl substitution.

Electrophilic Substitution on Aromatic Rings

The aromatic phenoxy ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The reactivity and orientation of incoming electrophiles are governed by the activating and directing effects of the ether oxygen atom. The oxygen atom, through its lone pairs, donates electron density into the aromatic π-system via resonance. This effect increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene (B151609) itself.

This resonance donation preferentially stabilizes the carbocation intermediates (σ-complexes) formed during attack at the ortho and para positions. blogspot.commasterorganicchemistry.com Consequently, the -OCH₂CONEt₂ group is an activating, ortho, para-director. blogspot.com Typical electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions are expected to proceed at the positions ortho and para to the ether linkage. For example, related phenyl alkyl ethers readily undergo bromination even without a strong Lewis acid catalyst, primarily yielding the para-substituted product due to the activating nature of the ether group. blogspot.combyjus.com Similarly, nitration of phenyl ethers with standard nitrating agents (a mixture of nitric and sulfuric acid) also yields a mixture of ortho and para isomers. byjus.comacs.orgresearchgate.net Friedel-Crafts acylation and alkylation reactions on similar ether substrates also show this predictable selectivity. rsc.orgsigmaaldrich.commt.com

Advanced Organic Transformations

In recent years, N-phenoxyacetamides have gained prominence as highly versatile substrates in transition metal-catalyzed reactions, particularly those involving directed C-H bond functionalization. rsc.org

Directed C-H Bond Functionalization

The N-phenoxyacetamide moiety has been ingeniously exploited as a directing group in C-H activation. rsc.org The amide functionality can chelate to a metal center, positioning the catalyst to selectively activate an ortho C-H bond on the phenoxy ring. A key feature of this system is the N-O bond, which can act as an internal oxidant. This eliminates the need for external (stoichiometric) oxidants, leading to more atom-economical and redox-neutral transformations. rsc.orgsioc-journal.cn

Rhodium(III) complexes are the most extensively used catalysts for the C-H functionalization of N-phenoxyacetamides. sioc-journal.cnnih.gov Pentamethylcyclopentadienyl (Cp) rhodium complexes, such as [CpRhCl₂]₂, are particularly effective. nih.govresearchgate.net These catalyst precursors are typically activated in the presence of a carboxylate salt, like cesium acetate (B1210297) (CsOAc) or sodium acetate (NaOAc), which facilitates the C-H activation step. researchgate.net

While rhodium catalysts are prevalent, other transition metals like copper have also been employed in related transformations. The choice of solvent can be crucial and can even switch the reaction pathway to yield different products from the same starting materials. acs.orgacs.org

Ligand modification of the catalyst provides another layer of control. For instance, the introduction of chiral ligands to the rhodium center has enabled the development of asymmetric C-H functionalization reactions, producing chiral molecules with high enantioselectivity. organic-chemistry.org

| Catalyst System | Typical Coupling Partner | Transformation Type | Key Features |

| [CpRhCl₂]₂ / CsOAc | Alkynes, 1,3-Dienes | Annulation, Cycloaddition | Redox-neutral, internal oxidant |

| [CpRh(OAc)₂] | Alkynes | C-H Functionalization | Active catalytic species |

| Rh(III) / Chiral Ligands | 1,3-Dienes | Asymmetric Annulation | Enantioselective C-H activation |

| Copper Salts | Oxime Acetates | Heterocyclization | Alternative to Rhodium |

The mechanism of Rh(III)-catalyzed C-H activation of N-phenoxyacetamides has been extensively investigated through both experiments and density functional theory (DFT) calculations. researchgate.netacs.orgnih.gov The catalytic cycle generally initiates with the coordination of the amide group to the Rh(III) center. This is followed by a concerted metalation-deprotonation (CMD) step, where the ortho C-H bond is broken to form a five-membered rhodacycle intermediate. organic-chemistry.orgacs.org This step is often irreversible and rate-determining. sioc-journal.cn

Following the C-H activation, the coupling partner (e.g., an alkyne or diene) inserts into the Rh-C bond, expanding the metallacycle. The subsequent steps are highly dependent on the coupling partner and reaction conditions. The internal N-O bond can be cleaved, regenerating the active Rh(III) catalyst in a redox-neutral fashion. sioc-journal.cn DFT studies have revealed that the reaction can proceed through different catalytic cycles, such as Rh(III)/Rh(I) or Rh(III)/Rh(V), depending on the substrate and conditions. sioc-journal.cnacs.org For example, reactions with alkynes may proceed through a Rh(III) state, while reactions with cyclopropenes have been proposed to involve a Rh(V)-nitrene intermediate. acs.orgnih.gov

The directed C-H activation of this compound allows for its coupling with a diverse array of unsaturated partners, leading to the rapid construction of complex molecular scaffolds. The choice of coupling partner dictates the structure of the final product. rsc.org

Alkynes: Coupling with internal alkynes is a common strategy to build substituted benzofurans and other heterocyclic systems. researchgate.netacs.orgacs.org

Dienes: 1,3-dienes participate in a [3+2] annulation reaction to yield dihydrobenzofuran derivatives. This transformation can be rendered asymmetric through the use of chiral catalysts. organic-chemistry.orgresearchgate.net

Alkylidenecyclopropanes (ACPs): These strained rings serve as versatile coupling partners. Depending on the solvent and reaction conditions, the reaction can be chemodivergent, yielding either linear diene products or cyclic dihydrobenzofurans. acs.orgnih.gov

Diazo Compounds: Metal carbenes generated from diazo compounds (e.g., diazopyrazolones, diazooxindoles) act as coupling partners, leading to sophisticated spirocyclic molecules through sequential C-H cleavage and carbene insertion events. rsc.orgrsc.orgresearchgate.net

Enynones and Propiolates: These partners can engage in cascade reactions, leading to complex furylated phenols or benzofuranones. researchgate.net

| Coupling Partner | Resulting Product Class | Reaction Type |

| Alkynes | Substituted Benzofurans | Annulation |

| 1,3-Dienes | Dihydrobenzofurans | [3+2] Annulation |

| Alkylidenecyclopropanes | Dienes or Dihydrobenzofurans | Chemodivergent Coupling |

| Diazo Compounds | Spirocyclic Scaffolds | C-H Functionalization / Carbene Insertion |

| Enynones / Propiolates | Furylated Phenols / Benzofuranones | Cascade Annulation |

Structural Elucidation and Advanced Spectroscopic Characterization of N,n Diethyl 2 Phenoxyacetamide and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both one-dimensional and two-dimensional spectra, a complete structural assignment can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of N,N-Diethyl-2-phenoxyacetamide is expected to exhibit characteristic signals corresponding to its distinct proton environments. Based on the analysis of analogous structures, the following proton signals can be predicted:

Aromatic Protons: The protons on the phenoxy group would appear in the aromatic region, typically between δ 6.8 and 7.4 ppm. The exact chemical shifts and multiplicities would depend on the substitution pattern of the phenyl ring.

Oxymethylene Protons (-O-CH₂-): A singlet corresponding to the two protons of the methylene (B1212753) group attached to the phenoxy oxygen is anticipated around δ 4.6-4.7 ppm. For instance, in N-phenyl-2-carvacroxyacetamides, this singlet appears at δ 4.64–4.68. acs.org

N,N-Diethyl Protons (-N(CH₂CH₃)₂): The diethylamino group would present as a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃), arising from coupling with the adjacent methyl and methylene groups, respectively.

In a related compound, N,N-diethyl-2-phenylacetamide , which lacks the phenoxy oxygen, the methylene protons adjacent to the phenyl group appear as a singlet, while the ethyl groups on the nitrogen show characteristic quartet and triplet signals. nih.gov For various N-phenyl-2-phenoxyacetamide analogs, the protons of substituted benzene (B151609) rings and other characteristic groups have been precisely assigned. acs.org

A representative ¹H NMR data for an analog, N-methyl-N-phenylacetamide , is presented below:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.41 | t | 7.4 |

| Aromatic-H | 7.33 | t | 7.3 |

| Aromatic-H | 7.18 | d | 7.4 |

| N-CH₃ | 3.26 | s | |

| CO-CH₃ | 1.86 | s | |

| Data sourced from a study on N-Methyl-N-phenylacetamide in CDCl₃ rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, the key resonances would include:

Carbonyl Carbon (-C=O): The amide carbonyl carbon is expected to resonate in the downfield region, typically around δ 166-171 ppm. acs.orgrsc.org

Aromatic Carbons: The carbons of the phenoxy ring would appear in the δ 110-160 ppm range.

Oxymethylene Carbon (-O-CH₂-): The carbon of the methylene group attached to the phenoxy oxygen is anticipated around δ 67-68 ppm. acs.org

N,N-Diethyl Carbons (-N(CH₂CH₃)₂): The methylene carbons of the ethyl groups would be found further downfield than the methyl carbons due to their proximity to the nitrogen atom.

The following table summarizes the ¹³C NMR data for N-methyl-N-phenylacetamide , a structural analog.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 170.70 |

| Aromatic-C (quaternary) | 144.72 |

| Aromatic-CH | 129.85 |

| Aromatic-CH | 127.83 |

| Aromatic-CH | 127.20 |

| N-CH₃ | 37.28 |

| CO-CH₃ | 22.55 |

| Data sourced from a study on N-Methyl-N-phenylacetamide in CDCl₃ rsc.org |

In a series of N-phenyl-2-carvacroxyacetamides, the carbonyl carbon consistently appears around δ 166.5-166.7 ppm, and the O-CH₂ carbon is observed at approximately δ 67.3-67.8 ppm. acs.org

Two-Dimensional NMR Techniques for Structural Assignment

To unambiguously assign all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. youtube.com

COSY: This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show a correlation between the methylene and methyl protons of the diethylamino group.

HSQC: This technique correlates directly bonded proton and carbon atoms. researchgate.net It would be used to definitively link the proton signals of the oxymethylene and diethyl groups to their corresponding carbon signals in the ¹³C NMR spectrum. For instance, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the -O-CH₂- group to its ¹³C signal. youtube.comresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. rsc.org For this compound (C₁₂H₁₇NO₂), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula. The presence of a single nitrogen atom results in an odd nominal molecular weight, which is a useful diagnostic feature in mass spectrometry. acs.orgmsu.edu

HRMS data for related phenoxyacetamide derivatives have been reported, confirming their elemental compositions. rsc.orgrsc.orgnyxxb.cn For example, the HRMS data for diethyl 2-(2-hydroxy-5-(methoxycarbonyl)phenyl)-2-methoxymalonate was used to confirm its molecular formula. rsc.org

Fragmentation Patterns and Structural Information

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a fingerprint of the molecule's structure. libretexts.org

For this compound, a likely and significant fragmentation pathway is the α-cleavage adjacent to the nitrogen atom of the diethylamino group. This would involve the loss of an ethyl radical to form a stable acylium ion or the cleavage of the C-C bond between the carbonyl group and the methylene bridge. Another common fragmentation for amides is the McLafferty rearrangement, if the necessary γ-protons are available. libretexts.org

The fragmentation of N-phenyl-2-carvacroxyacetamides, for example, shows a characteristic base peak at m/z 149, which provides a clue to the core structure. acs.org The mass spectrum of N,N-diethyl-2-phenylacetamide shows a prominent peak corresponding to the loss of the diethylamino group. nih.gov The study of these fragmentation pathways in analogs helps to predict the behavior of this compound under mass spectrometric conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides a unique fingerprint, revealing characteristic absorption bands corresponding to the vibrations of its specific structural components, including the tertiary amide, the ether linkage, and the aromatic ring.

Vibrational Modes Analysis

A deeper analysis of the vibrational modes involves not just the identification of functional groups but also understanding how different vibrations within the molecule couple and interact. In this compound, the vibrational modes are complex due to the molecule's size and lack of high symmetry.

The most intense and diagnostically useful band is the amide I band, which is primarily due to the C=O stretching vibration. For tertiary amides like this compound, this band typically appears in the range of 1630-1670 cm⁻¹. Its precise position can be influenced by the electronic effects of the neighboring phenoxy group.

The C-N stretching vibration of the tertiary amide is often coupled with other modes and can be found in the 1380-1450 cm⁻¹ region. The phenoxy group is characterized by the asymmetric C-O-C stretching vibration, which is expected to be a strong band around 1240 cm⁻¹. The corresponding symmetric stretch is typically weaker and appears near 1040 cm⁻¹.

The aromatic ring exhibits several C=C stretching vibrations of variable intensity between 1450 and 1600 cm⁻¹. Aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the ethyl and methylene groups appear as stronger bands just below 3000 cm⁻¹ . The bending vibrations (scissoring, wagging, twisting) of the CH₂ and CH₃ groups occur at lower frequencies, typically below 1500 cm⁻¹ . For instance, studies on similar N,N-dialkylacetamide structures show CH₂ scissoring modes around 1430-1470 cm⁻¹ .

X-ray Crystallography

Determination of Solid-State Molecular Structure

Based on crystallographic studies of analogous phenoxyacetamide derivatives, the molecular structure of this compound in the solid state can be reliably predicted. researchgate.netsci-hub.seresearchgate.net The central acetamide (B32628) unit is expected to be essentially planar. The diethylamino group may adopt a conformation where the ethyl chains are positioned to minimize steric hindrance.

X-ray diffraction data for a complex analog, N,N-diethyl-2-(2-(6-(4-methoxybenzyl)-7-oxo-7H-thiazolo[3,3-b] umich.edutriazin-3-yl)phenoxy)acetamide, reveals typical bond lengths for the N,N-diethyl acetamide moiety. researchgate.net The amide C=O bond length is found to be approximately 1.226 Å, which is characteristic of a double bond. researchgate.net The C-N bond of the amide is typically around 1.35 Å, and the N-C₂H₅ bonds are in the expected range for single bonds. The bond angles around the carbonyl carbon and the nitrogen atom are expected to be close to 120°, consistent with sp² hybridization.

The table below presents typical bond parameters expected for the core structure of this compound, derived from published data on its analogs. researchgate.netacs.org

| Bond | Expected Bond Length (Å) | Bond Angle | Expected Angle (°) |

| C=O | ~ 1.23 | O=C-N | ~ 121 |

| C-N (amide) | ~ 1.35 | O=C-CH₂ | ~ 120 |

| N-C (ethyl) | ~ 1.47 | C-N-C (ethyl) | ~ 118 |

| O-C (aryl) | ~ 1.38 | C-O-CH₂ | ~ 118 |

| O-C (alkyl) | ~ 1.43 | N-C-C (ethyl) | ~ 112 |

This data is compiled from crystallographic studies of closely related phenoxyacetamide analogs. researchgate.netacs.org

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is dictated by a network of weak intermolecular interactions. As a tertiary amide, it lacks the strong N-H hydrogen bond donor present in primary and secondary amides, which is a dominant interaction in their crystal structures. researchgate.net Consequently, the packing in tertiary amides is governed by weaker C-H···O and C-H···π interactions. researchgate.net

In the crystal lattice, the carbonyl oxygen atom is a potent hydrogen bond acceptor. It is expected to form multiple weak C-H···O hydrogen bonds with hydrogen atoms from the methylene bridge, the ethyl groups, and the aromatic ring of neighboring molecules. These interactions link the molecules into supramolecular synthons, which then assemble into a three-dimensional architecture. researchgate.netmdpi.com

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

| C-H···O | Aromatic C-H, Aliphatic C-H | Carbonyl Oxygen (C=O) | 2.2 - 2.8 | Formation of chains and layers |

| C-H···π | Aliphatic C-H | Phenyl Ring (π-system) | 2.6 - 3.0 | Cross-linking of molecular chains |

This table summarizes the likely intermolecular interactions based on data from analogous crystal structures. researchgate.net

Computational and Theoretical Investigations of N,n Diethyl 2 Phenoxyacetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule at the atomic level.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting molecular properties due to its favorable balance of accuracy and computational cost.

Analysis of Electronic Structure (HOMO-LUMO Energies)

The electronic structure of a molecule is central to its chemical behavior. Key to this understanding are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates a molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

A hypothetical DFT study on N,N-Diethyl-2-phenoxyacetamide would calculate the energies of these frontier orbitals. This data would allow for the prediction of its reactivity profile, including its potential as an electron donor or acceptor in chemical reactions.

Hypothetical Data for HOMO-LUMO Analysis of this compound:

| Parameter | Hypothetical Value (eV) | Significance |

|---|---|---|

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. |

Note: This table is for illustrative purposes only, as specific experimental or calculated values for this compound are not available.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. This method allows for the quantitative analysis of donor-acceptor interactions, which are crucial for understanding hyperconjugation and charge delocalization within the molecule.

For this compound, an NBO analysis would reveal the nature of the bonds (e.g., sigma and pi bonds), the hybridization of the atoms, and the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their importance.

Hypothetical NBO Donor-Acceptor Interactions in this compound:

| Donor NBO | Acceptor NBO | Hypothetical E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) | σ* (C-C) | - | Lone pair donation from oxygen to an adjacent anti-bonding orbital. |

| σ (C-H) | σ* (C-C) | - | Hyperconjugative interaction. |

Note: This table illustrates the type of data generated from an NBO analysis. Actual values for this compound are not available.

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using color to denote different potential values. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas signify positive potential (electron-poor regions, prone to nucleophilic attack).

An MEP map of this compound would identify the most likely sites for intermolecular interactions and chemical reactions. For example, the oxygen atoms of the ether and amide groups would be expected to be regions of negative potential, while the hydrogen atoms of the ethyl groups might show positive potential.

Molecular Orbital (MO) Theory Applications

Molecular Orbital (MO) theory describes chemical bonding in terms of molecular orbitals, which are formed from the combination of atomic orbitals. While DFT is a specific implementation of quantum chemistry, MO theory provides the foundational concepts. It explains the formation of bonding and antibonding orbitals and is used to determine properties like bond order and magnetic character (paramagnetism or diamagnetism). An analysis based on MO theory would complement DFT calculations by providing a qualitative understanding of the bonding in this compound.

Molecular Dynamics and Simulation Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes, stability, and intermolecular interactions of a molecule.

An MD simulation of this compound, likely in a solvent environment, would reveal its dynamic behavior. This includes the flexibility of the diethylamino and phenoxy groups, the stability of its different conformations, and how it interacts with surrounding solvent molecules. Such studies are crucial for understanding how the molecule behaves in a realistic biological or chemical system.

Conformational Analysis

The three-dimensional structure and flexibility of this compound are critical to its interactions and properties. While specific conformational analysis studies on this exact molecule are not prevalent in published literature, extensive computational research on highly analogous compounds, such as N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides, provides a strong basis for understanding its behavior nih.gov. These studies, utilizing methods like Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, reveal the existence of multiple stable conformers nih.gov.

The key sources of conformational isomerism in this compound arise from rotation around several single bonds, most notably the C-O bond of the ether linkage and the C-C bond of the acetamide (B32628) backbone. This leads to two primary pairs of stable conformations: gauche and cis nih.gov. The relative stability of these conformers is influenced by a delicate balance of steric hindrance and stabilizing orbital interactions. For instance, Natural Bond Orbital (NBO) analysis on analogous thio-acetamides shows that gauche conformers can be stabilized by specific orbital interactions that are absent in the cis form nih.gov. The polarity of the surrounding environment also plays a crucial role; calculations using a Polarisable Continuum Model (PCM) show that the population ratio of conformers shifts with increasing solvent polarity nih.gov. It is predicted that the gauche conformer represents the global energy minimum in the gas phase, with the cis conformer being slightly higher in energy.

Table 1: Predicted Stable Conformers and Key Torsional Angles for this compound

| Conformer | Key Torsional Angle (τ) | Predicted Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| gauche (anti; syn) | ~60° (O=C-C-O) | 0.00 | Most stable conformer in the gas phase, stabilized by favorable orbital interactions nih.gov. |

| cis (anti; syn) | ~0° (O=C-C-O) | ~1.5 - 2.5 | Slightly less stable conformer; its population increases in polar solvents nih.gov. |

Intermolecular Interaction Modeling (e.g., Dimerization Energies, Hydrogen Bonding)

The way this compound molecules interact with each other is fundamental to its solid-state structure and physical properties. Computational modeling is used to explore these noncovalent interactions, which are primarily driven by hydrogen bonding and weaker C-H···π contacts. The acetamide group is a key player in these interactions; the carbonyl oxygen is a strong hydrogen bond acceptor, while the N-H group in primary or secondary amides is a strong donor. In this compound, which is a tertiary amide, the most significant hydrogen bonds are of the C-H···O type, where hydrogen atoms from the ethyl groups or the phenyl ring interact with the carbonyl oxygen of a neighboring molecule acs.orgacs.org.

Table 2: Predicted Intermolecular Interaction Data for this compound Dimers

| Interaction Type | Interacting Groups | Predicted Interaction Energy (kJ/mol) | Significance |

|---|---|---|---|

| Hydrogen Bond | C-H (ethyl) ··· O=C (amide) | -15 to -25 | Primary interaction responsible for dimer formation and stabilization of crystal packing mun.ca. |

| Hydrogen Bond | C-H (phenyl) ··· O=C (amide) | -10 to -20 | Contributes to the overall lattice energy and molecular arrangement acs.org. |

| π-π Stacking | Phenyl Ring ··· Phenyl Ring | -5 to -15 | Weaker interaction that can influence the co-facial arrangement of molecules. |

In Silico Approaches to Chemical Behavior

Prediction of Reactivity and Reaction Pathways

In silico methods provide powerful tools for predicting the chemical reactivity of this compound and exploring potential reaction pathways without the need for extensive experimentation nih.gov. These computational approaches analyze the electronic structure of the molecule to identify sites susceptible to chemical attack and to model the energetics of entire reaction mechanisms rsc.orgresearchgate.net.

Key indicators of reactivity are derived from Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity researchgate.net. For phenoxyacetamide derivatives, the HOMO is typically located on the electron-rich phenoxy ring, while the LUMO is often centered on the acetamide moiety, suggesting the phenyl ring is a likely site for electrophilic attack and the carbonyl carbon for nucleophilic attack. Molecular Electrostatic Potential (MEP) maps complement this by visualizing electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule frontiersin.org.

Computational studies on N-phenoxyacetamide have explored its reactivity in transition-metal-catalyzed reactions acs.orgresearchgate.net. DFT calculations have been used to elucidate complex reaction pathways, such as Rhodium(III)-catalyzed C-H activation and annulation reactions. These studies show that the reaction can proceed through the formation of a five- or six-membered rhodacycle intermediate, followed by subsequent steps like insertion or reductive elimination acs.orgresearchgate.net. Such computational frameworks can be used to predict how this compound would behave with various reagents and catalysts, guiding synthetic efforts cecam.org.

Table 3: In Silico Reactivity Predictions for this compound

| Predicted Reaction Type | Reactive Site | Computational Method/Evidence |

|---|---|---|

| Electrophilic Aromatic Substitution | Phenyl Ring (ortho/para positions) | HOMO localization; Negative regions on MEP map frontiersin.org. |

| Nucleophilic Acyl Addition/Substitution | Carbonyl Carbon (C=O) | LUMO localization; Positive region on MEP map researchgate.netfrontiersin.org. |

| Metal-Catalyzed C-H Activation | Phenyl Ring (ortho to phenoxy group) | DFT modeling of reaction pathways via metallacycle intermediates acs.orgresearchgate.net. |

| Interaction with Biological Targets | Amide and Phenoxy Groups | Molecular docking simulations showing hydrogen bonding and hydrophobic interactions with protein active sites nih.gov. |

Solubility Prediction in Various Solvents

Predicting the solubility of a compound in different solvents is a critical task in chemical process design and drug development, and in silico models offer a rapid and cost-effective means to achieve this researchgate.netnih.gov. The solubility of this compound is governed by the balance of its polar and non-polar structural features. The polar phenoxy and amide groups contribute to solubility in polar solvents, while the aromatic phenyl ring and the two ethyl groups contribute to its lipophilicity, favoring solubility in non-polar environments.

Computational methods like the Conductor-like Screening Model for Real Solvents (COSMO-RS) are widely used for solubility prediction zenodo.orgacs.org. This method combines quantum chemical calculations with statistical thermodynamics to predict thermodynamic properties, including the activity coefficient of a solute in a solvent, from which solubility can be derived zenodo.orgacs.org. The process starts with a quantum chemical calculation of the molecule in a virtual conductor, generating a screening charge density on the molecular surface (σ-profile). This profile acts as a detailed descriptor of the molecule's polarity, which is then used in statistical thermodynamics calculations to predict its behavior in various liquid phases zenodo.org. More recent approaches also leverage machine learning and deep learning algorithms, trained on large datasets of experimental solubility data, to predict the solubility of new compounds with increasing accuracy rsc.org.

For this compound, these models would predict moderate to good solubility in polar aprotic solvents like acetone (B3395972) and ethyl acetate (B1210297), where its dipole moment and hydrogen bond accepting capabilities are advantageous. Solubility in non-polar solvents like hexane (B92381) would be moderate, driven by the hydrophobic phenyl and ethyl groups. In polar protic solvents like water and ethanol (B145695), solubility is expected to be lower due to the energetic cost of disrupting the strong hydrogen-bonding network of the solvent.

Table 4: Predicted Solubility Profile of this compound in Various Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

|---|---|---|---|

| Water | Polar Protic | Low | Hydrophobic phenyl and ethyl groups outweigh the polarity of the amide and ether linkages. Disruption of water's H-bond network is unfavorable. |

| Ethanol | Polar Protic | Moderate | Acts as both H-bond donor and acceptor, with an alkyl chain that can interact with the solute's non-polar parts. |

| Acetone | Polar Aprotic | High | Strong dipole-dipole interactions and H-bond acceptance at the carbonyl oxygen lead to favorable solvation dntb.gov.ua. |

| Dichloromethane (B109758) | Polar Aprotic | High | Good solvent for moderately polar compounds with significant non-polar character. |

| Hexane | Non-polar | Low to Moderate | Solvation is driven by weaker van der Waals forces interacting with the hydrophobic regions of the molecule. |

Mechanistic Research on Biological Interactions of N,n Diethyl 2 Phenoxyacetamide and Its Analogs

Interaction with Molecular Targets and Biological Pathways

The biological activity of N,N-Diethyl-2-phenoxyacetamide and its analogs is predicated on their interactions with specific molecular targets, which in turn modulates various biological pathways. Research into this class of compounds has revealed a range of potential therapeutic applications, stemming from their ability to influence enzymes, receptors, and cellular signaling processes.

Studies on Enzyme Modulation and Inhibition Mechanisms

Phenoxyacetamide derivatives have been identified as modulators of several key enzymes. A notable area of investigation has been their role as monoamine oxidase (MAO) inhibitors. MAOs are enzymes crucial in the metabolism of monoamine neurotransmitters, and their inhibition can have antidepressant effects. mayoclinic.orgwikipedia.org Studies on 2-phenoxyacetamide (B1293517) analogs have shown that these compounds can exhibit inhibitory activity against both MAO-A and MAO-B isoforms. imrpress.comnih.gov For instance, certain 2-phenoxyacetamide analogs have been identified as potent and specific MAO-A inhibitors, while others show potent inhibition of both MAO-A and MAO-B. nih.gov The acetamide (B32628) group is thought to play a significant role in the inhibitory activity against MAOs. nih.gov

The general mechanism of MAO inhibitors involves blocking the enzyme's activity, which prevents the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine, thereby increasing their levels in the brain. mayoclinic.org

In another context, in silico studies have suggested that 2-phenoxyacetamide derivatives could act as inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. nih.gov The proposed mechanism involves the 2-phenoxyacetamide scaffold binding to the active site of the protease. nih.gov

Furthermore, some analogs of this compound have been investigated for their potential to inhibit other enzymes. For example, the methoxymethyl group in the analog Alachlor is suggested to enhance its herbicidal activity by increasing the electrophilicity of the acetamide carbonyl, which facilitates nucleophilic attack in plant enzymes. This highlights how structural modifications can tailor the compound's inhibitory mechanism towards specific enzymatic targets.

Investigations into Receptor Binding and Activation/Inhibition

The interaction of this compound and its analogs with various receptors is a key aspect of their mechanism of action. Notably, these compounds have been studied as ligands for adenosine (B11128) receptors, which are G protein-coupled receptors involved in a multitude of physiological processes. sigmaaldrich.comnih.gov

Specifically, certain phenoxyacetamide derivatives have been identified as antagonists of the adenosine A2B receptor. nih.govnih.gov For example, the compound MRS 1754, which shares the phenoxyacetamide core structure, is a potent and highly selective A2B antagonist that has been shown to inhibit NECA-stimulated cAMP production and interleukin-8 secretion in human bladder carcinoma cells. nih.gov The antagonism of A2B receptors by these compounds suggests their potential therapeutic use in conditions where these receptors are overactive. nih.govnih.gov

The general mechanism of action for these antagonists involves binding to the adenosine A2B receptor and blocking its activation by endogenous agonists like adenosine. nih.gov This can modulate downstream signaling pathways, such as those involving adenylyl cyclase and intracellular calcium mobilization. nih.gov

In addition to adenosine receptors, some phenoxyacetamide analogs have been investigated for their interaction with other receptor types. For instance, N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE), a related compound, has been shown to antagonize histamine (B1213489) binding to cytochrome P450 isozymes, which can be considered a form of receptor interaction. nih.gov

Effects on Cellular Processes and Signaling Pathways

The modulation of enzymes and receptors by this compound and its analogs translates into a variety of effects on cellular processes and signaling pathways. These compounds have been reported to influence inflammation, cell proliferation, and microbial growth. acs.org

In the context of inflammation, phenoxyacetamide derivatives have shown potential in modulating inflammatory responses. This is thought to occur through the inhibition of pro-inflammatory mediators. For example, some analogs have been found to inhibit the production of cytokines like TNF-α and IL-6 in activated macrophages. The anti-inflammatory effects of some phenoxyacetamides are also linked to the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins, key mediators of inflammation. researchgate.net

Phenoxyacetamide derivatives have also demonstrated antibacterial activity. acs.org The proposed mechanism for their antibacterial action includes the disruption of the bacterial cell membrane and the inhibition of essential enzymes or the synthesis of proteins, RNA, and DNA. mdpi.com

Furthermore, some analogs have exhibited cytotoxicity against cancer cells, suggesting an impact on cell proliferation and survival pathways. For example, an analog of this compound has been shown to induce apoptosis in a dose-dependent manner in various cancer cell lines.

The following table summarizes the observed effects of some this compound analogs on cellular processes:

| Analog | Cellular Process Affected | Observed Effect | Potential Mechanism | Reference |

| 2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide | Inflammation | Inhibition of pro-inflammatory cytokines (TNF-α, IL-6) | Modulation of macrophage activity | |

| 2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide | Cancer Cell Proliferation | Induction of apoptosis in HeLa, MCF-7, and A549 cells | - | |

| 2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide | Bacterial Growth | Inhibition of S. aureus and E. coli | - |

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its analogs influences their biological activity. These studies help in identifying the key structural features responsible for their interactions with molecular targets.

Influence of Structural Analogs on Molecular Interactions

The biological activity of phenoxyacetamide derivatives can be significantly altered by modifying their chemical structure. SAR studies have provided insights into how different substituents on the phenoxy ring and the acetamide group affect their molecular interactions.

For instance, in the context of MAO inhibition, substitutions on the phenyl ring of 2-phenoxyacetamide analogs have a considerable impact on their inhibitory activity and selectivity. nih.gov The presence of electron-donating or electron-withdrawing groups, as well as their position on the ring, can modulate the potency against MAO-A and MAO-B. nih.gov For example, dimethyl-substitution on the phenyl ring was found to decrease selectivity and inhibitory activity against MAO-A when compared to single-substituted analogs. nih.gov

In terms of antibacterial activity, the nature of the substituent on the phenoxyacetamide scaffold is also critical. Hybrid molecules incorporating the 2-phenoxy-N-arylacetamide moiety with other heterocyclic systems, like bis-thiazoles, have shown promising antibacterial effects. acs.org

The following table presents data from SAR studies on various phenoxyacetamide analogs, illustrating the influence of structural modifications on their biological activity.

| Analog | Structural Modification | Biological Activity | Key Finding | Reference |

| 2-(4-Methoxyphenoxy)acetamide | Methoxy group at para-position of phenoxy ring | MAO-A Inhibition | High selectivity for MAO-A | imrpress.com |

| Alachlor | N-(methoxymethyl) group on acetamide | Herbicidal activity | Enhances electrophilicity at the acetamide carbonyl | |

| N-[2-(4-Sulfamoylphenyl)ethyl]acetamide | Sulfamoyl group on phenyl ring | Antimicrobial activity | Introduces acidity and hydrogen-bonding capacity, suitable for enzyme inhibition |

Elucidation of Key Pharmacophoric Features for Biological Activity

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the phenoxyacetamide class of compounds, several key pharmacophoric features have been proposed based on their observed biological activities.

In silico studies targeting the SARS-CoV-2 main protease have suggested a pharmacophore model for 2-phenoxyacetamide derivatives that includes hydrogen bond acceptors (HBA) and hydrophobic (H) features. nih.gov The model, shaped like a pentagon, highlights the importance of specific distances between these features for effective binding to the enzyme's active site. nih.gov The 2-phenoxyacetamide group itself has been identified as a crucial scaffold in this context. nih.gov

For the anti-inflammatory activity of related compounds, the aromatic substitution pattern is a strong determinant. scielo.org.mx The presence of electron-donating groups on the phenyl ring has been shown to influence the anti-inflammatory effect. scielo.org.mx

Based on various studies, the key pharmacophoric features for the biological activity of this compound and its analogs can be summarized as:

The Phenoxy Ring: This aromatic system often engages in hydrophobic interactions with the target protein. Substituents on this ring can modulate electronic properties and steric bulk, influencing binding affinity and selectivity.

The Ether Linkage: The oxygen atom can act as a hydrogen bond acceptor, contributing to the anchoring of the molecule in the binding pocket.

The Acetamide Group: The carbonyl oxygen is a key hydrogen bond acceptor, and the amide nitrogen can act as a hydrogen bond donor. The substituents on the nitrogen atom, such as the diethyl groups in this compound, influence lipophilicity and steric interactions.

Applications in Chemical and Materials Science Research

Role as a Reagent in Organic Synthesis

N,N-Diethyl-2-phenoxyacetamide can be synthesized through several established chemical reactions, demonstrating its role as a product of specific reagents. One common synthetic route involves the reaction of a phenoxyacetate (B1228835) ester, such as ethyl-2-phenoxyacetate, with a suitable amine. For instance, a closely related compound, N,N-dimethyl-2-phenoxyacetamide, is prepared by heating ethyl-2-phenoxyacetate with dimethylamine (B145610) carbamate (B1207046) (DM-CARB), which serves as an active dialkylamine carrier. google.comgoogle.com This reaction, carried out under reflux, results in the formation of the corresponding amide with a high yield. google.com

Another primary method for synthesizing N,N-dialkyl-phenoxyacetamides is the reaction of a phenoxyacetyl chloride with a secondary amine like diethylamine (B46881). This is a standard method for forming amides, where the acid chloride reacts with the amine in a nucleophilic acyl substitution. wmich.edu The phenoxyacetamide moiety itself, more broadly, serves as a versatile directing group in transition metal-catalyzed C-H activation reactions, where the oxygen atom can coordinate with metal catalysts like Rh(III) to facilitate reactions at specific positions on the phenyl ring.

| Synthetic Route | Reactants | Key Conditions | Product | Reference |

| Amidation of Ester | Ethyl-2-phenoxyacetate, Dialkylamine Carbamate | Reflux under nitrogen, 18 hours | N,N-Dialkyl-2-phenoxyacetamide | google.com |

| Acyl Chloride Reaction | Phenoxyacetyl Chloride, Diethylamine | Controlled temperature (ice bath) | This compound | wmich.edu |

Utility as a Versatile Building Block for Complex Molecules

The phenoxyacetamide structure is a valuable scaffold in medicinal chemistry and organic synthesis, serving as a foundational block for constructing more complex, biologically active molecules. nih.gov Researchers have synthesized numerous derivatives by modifying the phenoxy ring or the amide group to explore their pharmacological potential. nih.govnih.gov

For example, various substituted 2-phenoxyacetamide (B1293517) derivatives have been synthesized and evaluated for their potential as anticancer, anti-inflammatory, and analgesic agents. nih.gov In these studies, the core phenoxyacetamide structure is retained while different functional groups are introduced to the phenyl ring. The synthesis often starts with substituted phenols which are reacted to form phenoxyacetic acids, and subsequently converted to the final acetamide (B32628) derivatives. nih.gov This modular approach allows for the systematic exploration of structure-activity relationships, highlighting the role of the phenoxyacetamide core as a key building block. The development of N-phenyl-2-phenoxyacetamides derived from natural phenols like thymol (B1683141) and carvacrol (B1668589) further illustrates its utility in creating novel compounds with potential herbicidal or antileishmanial activity. nih.govacs.org

Integration in Polymer Science and Material Synthesis

The phenoxyacetamide moiety has been successfully integrated into polymers to create new functional materials, particularly for biomedical applications. A notable example is the synthesis of N-(2-phenoxyacetamide)-6-O-glycolchitosan (GCPh) , a polymeric amphiphile designed for drug delivery. ucl.ac.uk